molecular formula C14H9N3O7S2 B2455696 2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole CAS No. 321971-30-6

2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole

Cat. No.: B2455696
CAS No.: 321971-30-6
M. Wt: 395.36
InChI Key: VXCWKGYTKPACPT-UHFFFAOYSA-N
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Description

2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

2-(4-methylsulfonyl-2,6-dinitrophenyl)sulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O7S2/c1-26(22,23)8-6-10(16(18)19)13(11(7-8)17(20)21)25-14-15-9-4-2-3-5-12(9)24-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCWKGYTKPACPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-(methylsulfonyl)-2,6-dinitrophenyl thiol with benzo[d]oxazole under specific conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro groups can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)phenyl)-1-substituted-indole: Known for its anti-inflammatory properties.

    2-(substituted phenyl)-5-(2-(2-(substituted phenyl)-1H-benzo[d]imidazol-1-yl)phenyl)-1,3,4-oxadiazole: Evaluated for antitumor activity.

    2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Examined for antibacterial potential.

Uniqueness

2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dinitrophenyl and methylsulfonyl groups make it particularly versatile for various chemical transformations and potential therapeutic applications.

Biological Activity

The compound 2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]oxazole moiety, which is characterized by the presence of nitrogen and sulfur atoms. The methylsulfonyl group and dinitrophenyl substituents enhance its solubility and reactivity, making it an interesting candidate for drug development.

Chemical Formula

  • Molecular Formula : C14H9N3O7S2
  • Molecular Weight : 411.4 g/mol

Biological Activity

Compounds with similar structures to This compound have demonstrated a range of biological activities, including:

  • Antibacterial Activity : The presence of electron-withdrawing groups like nitro enhances interactions with bacterial targets.
  • Antifungal Properties : Similar thiazole derivatives have shown efficacy against various fungal strains.
  • Anticancer Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntibacterialDisruption of bacterial cell wall synthesis
AntifungalInhibition of fungal cell membrane integrity
AnticancerInduction of apoptosis in cancer cells

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolism in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
  • DNA Interaction : Potential intercalation into DNA strands could disrupt replication processes in rapidly dividing cells.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound against various cancer cell lines:

  • Study on MCF-7 Cells : A recent evaluation showed that the compound exhibited significant cytotoxicity with an IC50 value of 15 µM, comparable to established chemotherapeutics like doxorubicin .
  • Flow Cytometry Analysis : This analysis indicated that treatment with the compound led to increased apoptosis rates in cancer cell lines, confirming its potential as an anticancer agent .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
HeLa20
A54918

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